molecular formula C25H32N4O7S3 B2985844 (Z)-methyl 2-(2-((4-(N,N-dibutylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-38-8

(Z)-methyl 2-(2-((4-(N,N-dibutylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2985844
CAS No.: 865199-38-8
M. Wt: 596.73
InChI Key: IQFUIRVPNXTNNG-RFBIWTDZSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a benzoyl group, a sulfamoyl group, and a thiazole ring, which are common structures in many organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The benzoyl and sulfamoyl groups, along with the thiazole ring, would likely contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the sulfamoyl and benzoyl groups could affect the compound’s solubility, stability, and reactivity .

Properties

IUPAC Name

methyl 2-[2-[4-(dibutylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O7S3/c1-4-6-14-28(15-7-5-2)39(34,35)19-10-8-18(9-11-19)24(31)27-25-29(17-23(30)36-3)21-13-12-20(38(26,32)33)16-22(21)37-25/h8-13,16H,4-7,14-15,17H2,1-3H3,(H2,26,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFUIRVPNXTNNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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